molecular formula C15H12BrNO3 B251669 N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B251669
M. Wt: 334.16 g/mol
InChI Key: LEYDAIIBWDBFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzodioxine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes and proteins involved in various cellular processes. For example, this compound has been reported to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of various fungi and viruses. Furthermore, studies have suggested that N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in good yield. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research on N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One of the potential areas of study is its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could be the development of more efficient synthesis methods for this compound. Furthermore, the potential anticancer, antifungal, and antiviral activities of N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide could be further explored to develop novel therapeutic agents.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 3-bromoaniline with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction yields the desired product in good yield and purity.

Scientific Research Applications

N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer, antifungal, and antiviral activities. In addition, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

IUPAC Name

N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C15H12BrNO3/c16-11-2-1-3-12(9-11)17-15(18)10-4-5-13-14(8-10)20-7-6-19-13/h1-5,8-9H,6-7H2,(H,17,18)

InChI Key

LEYDAIIBWDBFAO-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.